N-(4-chloro-2-fluorophenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
This compound is a pyrimidinone-derived acetamide featuring a 4-chloro-2-fluorophenyl group and a 4-chlorophenylsulfonyl substituent.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGMWPPHLXQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Phenyl Groups : The presence of chlorinated phenyl groups contributes to its biological activity.
- Thioacetamide : This functional group is known for its reactivity and potential pharmacological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Anticancer Properties :
Biological Activity Data
Case Studies
-
MPO Inhibition Study :
A study evaluated the efficacy of a derivative similar to this compound in cynomolgus monkeys. The results showed robust inhibition of plasma MPO activity after oral administration, suggesting therapeutic potential in inflammatory conditions . -
Antimicrobial Efficacy :
A series of synthesized compounds were tested against various bacterial strains. The results indicated that derivatives with the sulfonamide moiety exhibited significant antibacterial activity, which could be attributed to their ability to disrupt bacterial enzyme functions . -
Anticancer Activity :
Research on structurally related compounds revealed their capability to induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thioacetamide linkage and a pyrimidine scaffold, which are known for enhancing biological activity. The synthesis of this compound typically involves multi-step reactions that combine various chemical precursors, including substituted benzenesulfonamides and heterocyclic compounds. For instance, the synthesis may utilize chloroacetamide derivatives and 2-thioxo-1,2,3,4-tetrahydropyrimidine as key starting materials to yield high-purity products suitable for biological testing .
Antimicrobial Activity
One of the primary applications of N-(4-chloro-2-fluorophenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is its potential as an antimicrobial agent. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties.
Efficacy Against Pathogens
Research indicates that compounds with similar structures have shown effectiveness against various human pathogenic microbes, including multidrug-resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antimicrobial activity, with zones of inhibition ranging from 15 to 30 mm against tested isolates .
Antiviral Properties
In addition to its antimicrobial applications, there is emerging evidence supporting the antiviral potential of this compound. Compounds within this chemical class have been evaluated for their ability to inhibit viral replication. For example, structural modifications that enhance the interaction with viral enzymes have been linked to improved antiviral efficacy .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A series of analogues were synthesized and tested against a panel of bacterial and fungal strains. The most potent derivatives demonstrated broad-spectrum activity and were effective in preventing biofilm formation, a critical factor in chronic infections .
- Pharmacokinetic Studies : In silico analyses have been performed to predict the pharmacokinetic profiles of these compounds according to Lipinski's rule of five, indicating favorable absorption and distribution characteristics .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that halogen substitutions on the aromatic rings significantly enhance both antimicrobial and antiviral activities. This insight guides further modifications aimed at optimizing efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key properties:
Key Observations:
Substituent Effects on Bioactivity: The tosyl group (4-methylphenylsulfonyl) in the analog from mirrors the electron-withdrawing properties of the target compound’s 4-chlorophenylsulfonyl group. Both may enhance binding to enzymatic pockets through sulfonyl-oxygen interactions. Fluorine substitution in the target compound’s aryl group (4-Cl-2-F-phenyl) likely improves metabolic stability compared to non-fluorinated analogs (e.g., 5.4 and 5.6) .
Thermal Stability: Pyrimidinone derivatives with bulky aryl groups (e.g., quinazolinone hybrids in ) exhibit exceptionally high melting points (>300°C), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may align with this trend.
Synthetic Accessibility :
- The target compound and analogs (e.g., 5.4, 5.6) are synthesized via alkylation of pyrimidinethiones with chloroacetamides under basic conditions. Yields range from 75–86%, indicating robust synthetic routes despite structural complexity .
Research Implications
- Structure-Activity Relationship (SAR) : The position and nature of substituents (e.g., sulfonyl vs. alkyl groups) significantly influence physicochemical and biological properties. For instance, sulfonyl groups may enhance target affinity, while fluorination improves pharmacokinetics.
Q & A
Q. What are the primary synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step organic reactions, including alkylation of pyrimidinone intermediates with chlorinated acetamide derivatives under basic conditions. For example, direct alkylation of 6-aminothiouracil analogs with chloroacetamide precursors in solvents like dimethylformamide (DMF) at controlled temperatures (60–80°C) yields the thioether linkage . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR data (e.g., δ 12.48 ppm for NH protons, δ 7.56 ppm for aromatic protons) validate the pyrimidinone and acetamide moieties .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths, angles, and supramolecular interactions, as demonstrated for structurally related pyrimidine derivatives .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to their ability to dissolve both the sulfur-containing intermediates and halogenated aryl acetamides. Reactions are typically conducted under nitrogen at 60–80°C to minimize side reactions like oxidation of the thioether group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce decomposition risks, as shown in analogous pyrimidine syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in sulfonation steps .
Q. How do researchers address contradictions in spectroscopic data?
Discrepancies in NMR or IR spectra can arise from tautomerism in the pyrimidinone ring or solvent-induced shifts. Resolution strategies include:
- 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals .
- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts and compare them with experimental data .
- X-ray validation : Crystallographic data provide unambiguous structural confirmation .
Q. What methodologies are used to study its bioactivity in academic settings?
- In vitro assays : Antiproliferative activity is tested via MTT assays (e.g., IC values against cancer cell lines) .
- Enzyme inhibition studies : Kinase inhibition assays (e.g., EGFR or BRAF) quantify binding affinity using fluorescence polarization .
- Molecular docking : Computational models predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Q. How does this compound compare structurally and functionally to analogs?
Comparative studies focus on:
- Core modifications : Replacing the sulfonyl group with sulfonamide or oxadiazole alters solubility and bioactivity .
- Substituent effects : Fluorine vs. chlorine at the phenyl ring impacts metabolic stability, as seen in related kinase inhibitors .
- Table : Key differences in analogs:
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
